4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine
説明
特性
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-27-19-14-22-21(23-15-19)29-18-6-8-25(9-7-18)20(26)16-2-4-17(5-3-16)24-10-12-28-13-11-24/h2-5,14-15,18H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJVXXFKPYXFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Preparation of 4-(5-Methoxypyrimidin-2-yl)oxypiperidine
This intermediate is synthesized through nucleophilic aromatic substitution (SNAr) between 2-chloro-5-methoxypyrimidine and 4-hydroxypiperidine. Optimal conditions include:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | Potassium carbonate | |
| Temperature | 80°C | |
| Reaction Time | 12 hours | |
| Yield | 72–78% |
The reaction proceeds via deprotonation of the piperidine hydroxyl group, followed by displacement of the chloropyrimidine leaving group.
Synthesis of 4-Morpholinophenyl Ketone
Two primary routes dominate literature:
Route A: Friedel-Crafts Acylation
Morpholine-functionalized benzene undergoes acylation with chloroacetyl chloride in the presence of AlCl3:
Route B: Suzuki-Miyaura Coupling
Aryl boronic esters couple with pre-formed ketone intermediates under palladium catalysis:
Final Amide Coupling Strategies
Fragment A and B are conjugated via carbonyl activation. Two methods are prevalent:
HATU-Mediated Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activates the piperidine carboxyl group for reaction with the morpholinophenyl amine:
DIC/HOAt System
N,N’-Diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (HOAt) provide milder conditions for sensitive substrates:
Optimization and Scale-Up Challenges
Critical factors influencing yield and purity include:
-
Solvent Polarity : DMF enhances carboxyl activation but complicates purification. Switching to THF reduces side-products.
-
Catalyst Selection : Pd(PPh3)4 outperforms PdCl2(dppf) in Suzuki couplings (ΔYield = +12%).
-
Temperature Control : Exothermic amide couplings require gradual reagent addition to prevent epimerization.
Analytical Characterization
Post-synthesis validation employs:
-
NMR : Key signals include δ 3.83 (s, OCH3), 4.02 (m, piperidine-CH2O), and 7.45 (d, aryl-H).
-
XRD : Crystallography verifies the trans configuration of the piperidine-morpholine axis.
Applications and Derivatives
While biological data for the target compound remain undisclosed, structural analogs exhibit:
化学反応の分析
4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine involves its interaction with specific molecular targets. For example, it can inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide . This inhibition can affect various physiological processes, including inflammation and vasodilation.
類似化合物との比較
Key Observations:
Core Heterocycles: The target compound’s pyrimidin-2-yloxy group distinguishes it from analogs with pyrimidin-4-yl or thienopyrimidine cores. This positional difference affects electronic properties and binding interactions.
Substituent Effects: The 5-methoxy group on pyrimidine in the target compound may improve metabolic stability compared to 4-methoxybenzyl ethers (e.g., ), which are prone to oxidative cleavage. Piperidine vs.
Synthetic Complexity: The target compound’s synthesis likely requires sequential amidation and etherification steps, similar to methods in . However, the absence of a thienopyrimidine core simplifies purification compared to .
Pharmacological and Physicochemical Properties (Inferred)
Table 2: Property Comparison (Theoretical/Indirect Data)
Key Insights:
- Lipophilicity : The target compound’s 5-methoxypyrimidine likely reduces LogP compared to benzyl ether analogs , enhancing aqueous solubility.
- Hydrogen Bonding: The morpholine and pyrimidine groups provide multiple interaction sites, comparable to thienopyrimidines but with fewer steric constraints.
生物活性
4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine is a complex organic compound classified within the 1-benzoylpiperidine family. Its molecular formula is C21H26N4O4, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O4 |
| Molecular Weight | 398.4555 g/mol |
| CAS Number | 2548978-89-6 |
| SMILES | COc1cnc(nc1)OC1CCN(CC1)C(=O)c1ccc(cc1)N1CCOCC1 |
The compound's structure includes a morpholine ring and a piperidine moiety, contributing to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. One notable action is the inhibition of nitric oxide synthase (NOS), an enzyme critical for nitric oxide production, which plays a significant role in vascular function and signaling pathways in cancer progression.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine exhibit promising anticancer properties. For instance, derivatives containing piperidine and pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) .
Case Study: Cytotoxic Effects
In a comparative study, derivatives were tested for their IC50 values against different cancer cell lines:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine | A549 | TBD |
| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 | 0.25 |
| Panobinostat | Multiple Myeloma | TBD |
The efficacy of these compounds suggests that the structural features of 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine may confer similar anticancer properties.
Inhibition of Cell Proliferation
Research indicates that this compound can significantly inhibit cell proliferation. For example, exposure to increasing concentrations resulted in a profound reduction in the proliferation rates of A549 cells, linked to mechanisms involving apoptosis and cell cycle arrest .
Comparative Analysis with Related Compounds
The biological activity of 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine can be compared with other related compounds known for their anticancer properties:
| Compound Name | Mechanism of Action | Notable Activity |
|---|---|---|
| SK228 | Inhibits FAK/Paxillin pathway | Reduces tumor invasion |
| Lenvatinib | VEGFR inhibition | Thyroid cancer treatment |
| Palbociclib | CDK inhibition | Breast cancer treatment |
These comparisons highlight the potential therapeutic applications of 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine alongside existing treatments.
Q & A
Basic: What are the key considerations for synthesizing 4-(4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Piperidine-morpholine coupling : Reacting a piperidine intermediate (e.g., 4-[(5-methoxypyrimidin-2-yl)oxy]piperidine) with a phenyl-morpholine derivative under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt) to form the carbonyl linkage .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization in ethanol to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Critical Parameters : Control reaction temperature (0–5°C during coupling to minimize side reactions) and stoichiometry (1:1.2 molar ratio of piperidine to phenyl-morpholine precursor) .
Basic: Which spectroscopic methods are optimal for characterizing the compound’s structure and confirming synthetic success?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry and substituent positions. For example, the methoxy group on pyrimidine appears as a singlet at δ 3.8–4.0 ppm in DMSO-d6, while the morpholine ring protons resonate as a multiplet at δ 3.5–3.7 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C22H25N5O4: 423.1904) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .
Advanced: How to design experiments to analyze the structure-activity relationship (SAR) of the pyrimidine and morpholine moieties?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified pyrimidine substituents (e.g., replacing 5-methoxy with 5-fluoro or 5-cyano) and morpholine derivatives (e.g., thiomorpholine) to assess impact on bioactivity .
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or microbial strains (MIC determination via broth microdilution) to correlate structural changes with activity .
- Computational Docking : Use AutoDock Vina to model interactions between modified substituents and binding pockets (e.g., ATP-binding sites in kinases) .
Advanced: What strategies resolve contradictions in reaction yields reported across different synthesis protocols?
Methodological Answer:
- Parameter Optimization : Systematically vary reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify yield-limiting factors. For example, dichloromethane may improve coupling efficiency compared to THF .
- Analytical Validation : Employ LC-MS to detect side products (e.g., unreacted intermediates or hydrolysis byproducts) and adjust purification protocols accordingly .
- Mechanistic Studies : Use in-situ IR or NMR to monitor reaction progress and identify intermediates that may stall the reaction (e.g., unstable acylated piperidine species) .
Basic: How to determine solubility and stability under physiological conditions for preclinical studies?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., FaSSIF/FeSSIF media). Centrifuge and quantify supernatant via UV-Vis (λmax ~260 nm for pyrimidine absorption) .
- Stability Testing : Incubate compound in plasma (37°C, 24 hrs) and analyze degradation via LC-MS. Monitor hydrolysis of the morpholine-piperidine carbonyl bond as a stability indicator .
- LogP Measurement : Determine octanol/water partition coefficient using HPLC (C18 column, isocratic elution) to predict membrane permeability .
Advanced: How can computational modeling predict the compound’s interactions with biological targets like kinases or GPCRs?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding dynamics over 100 ns, focusing on hydrogen bonding between the morpholine oxygen and conserved residues (e.g., Asp86 in kinase ATP pockets) .
- Pharmacophore Modeling : Define essential features (e.g., pyrimidine as a hydrogen-bond acceptor, morpholine as a hydrophobic group) and screen virtual libraries for analogs with improved affinity .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent modifications (e.g., methoxy vs. ethoxy) to prioritize synthetic targets .
Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by heating lysates (37–65°C) and quantifying stabilized protein-compound complexes via Western blot .
- CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., PI3K isoforms) to assess loss of compound efficacy .
- Metabolomic Profiling : Use LC-MS/MS to track changes in pathway metabolites (e.g., ATP, NAD+) after treatment, linking mechanism to metabolic disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
